methyl [(5E)-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Overview
Description
Methyl [(5E)-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a complex organic compound featuring a thiazolidine ring, a nitro group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(5E)-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate typically involves multiple steps. One common approach includes the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature to form thiazolidine derivatives. These derivatives can then be reacted with oxalyl chloride in dry acetonitrile at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multistep processes with optimization for yield, purity, and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl [(5E)-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: The aromatic rings can undergo nitration, bromination, and other electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts and reducing agents like palladium on carbon.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used.
Electrophilic Aromatic Substitution: Reagents include nitrating agents (e.g., nitric acid) and brominating agents (e.g., bromine).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Methyl [(5E)-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl [(5E)-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)-2-[(5E)-5-{2-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide: Shares a similar core structure but with different substituents.
2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxyacetic acid: Contains a thiazole ring and trifluoromethyl group, similar to the thiazolidine and trifluoromethyl groups in the target compound.
Uniqueness
Methyl [(5E)-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is unique due to its combination of a thiazolidine ring, nitro group, and trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-[(5E)-5-[[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2O7S/c1-31-17(26)10-24-18(27)16(33-19(24)28)8-11-2-5-13(6-3-11)32-15-7-4-12(20(21,22)23)9-14(15)25(29)30/h2-9H,10H2,1H3/b16-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUQTRSDMJOHST-LZYBPNLTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C(=CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C(=O)/C(=C\C2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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